molecular formula C16H15N3O4 B2880005 N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide CAS No. 899974-33-5

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2880005
CAS No.: 899974-33-5
M. Wt: 313.313
InChI Key: PYNRYCKPWHIXCI-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. Oxalamides are a class of compounds recognized for their potential as key intermediates in organic synthesis and for their diverse biological activities. The structure features substituted aryl groups—a 3,5-dimethylphenyl ring and a 4-nitrophenyl ring—linked by an oxalamide core, which may contribute to specific intermolecular interactions such as hydrogen bonding . This molecular architecture is often investigated for the development of novel therapeutic agents and functional materials. As a building block, it can be utilized in medicinal chemistry programs, particularly in structure-activity relationship (SAR) studies to optimize potency and selectivity. The compound must be handled by qualified researchers in a controlled laboratory setting. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. For specific protocol development, consulting the scientific literature on related N1,N2-diaryloxalamides is recommended .

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNRYCKPWHIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves sequential nucleophilic acyl substitutions using oxalyl chloride (C$$2$$Cl$$2$$O$$_2$$) as the central carbonyl source. The synthesis proceeds in two stages:

  • First Acylation : 3,5-Dimethylaniline (C$$8$$H$${11}$$N) reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C. Triethylamine (Et$$_3$$N) is added to scavenge HCl, forming the monoacylated intermediate, N-(3,5-dimethylphenyl)oxalyl chloride.
  • Second Acylation : 4-Nitroaniline (C$$6$$H$$6$$N$$2$$O$$2$$) is introduced to the intermediate at room temperature, yielding the final product after 12–24 hours.

Key Reaction Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Temperature : 0–25°C to minimize side reactions.
  • Molar Ratios : 1:1:1 (oxalyl chloride : 3,5-dimethylaniline : 4-nitroaniline).

Purification and Characterization

The crude product is purified via recrystallization from ethanol/water (3:1), achieving >95% purity. Nuclear magnetic resonance (NMR) confirms the structure:

  • $$^1$$H NMR (400 MHz, DMSO-d6) : δ 10.34 (s, 1H, NH), 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (s, 1H, Ar-H), 6.62 (s, 2H, Ar-H), 2.28 (s, 6H, CH$$_3$$).
  • IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1520 cm$$^{-1}$$ (NO$$_2$$ asymmetric stretch).

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis of oxalyl chloride.
  • Sequential addition of amines is critical; reversing the order leads to symmetrical byproducts.

Transition Metal-Catalyzed Dehydrogenative Coupling

Ruthenium-Pincer Complex Catalysis

A sustainable alternative employs ruthenium pincer complexes (e.g., Ru-MACHO) to catalyze the acceptorless dehydrogenative coupling of ethylene glycol (C$$2$$H$$6$$O$$_2$$) with amines. While primarily used for aliphatic amines, modifications enable aromatic amine participation:

General Procedure :

  • Ethylene glycol (1.0 mmol), 3,5-dimethylaniline (3.0 mmol), and 4-nitroaniline (3.0 mmol) are combined with [Ru]-catalyst (1 mol%) and tert-butoxide (1–2 mol%) in dimethoxyethane (DME).
  • The mixture is heated to 135°C for 24 hours in a closed system, releasing H$$_2$$ gas.

Advantages :

  • Atom-economical, with H$$_2$$ as the sole byproduct.
  • Yields up to 85–90% for symmetrical oxalamides; unsymmetrical yields require optimization.

Challenges with Aromatic Amines

  • Electron-withdrawing groups (e.g., -NO$$_2$$) reduce amine nucleophilicity, necessitating higher temperatures or longer reaction times.
  • Competitive Pathways : Over-oxidation to nitriles or imines may occur without precise stoichiometric control.

Sulfur-Mediated Cascade Synthesis

Thioamidation/Cyclocondensation Approach

This method, reported by Tikhonova et al., utilizes sulfur reagents to construct unsymmetrical oxalamides via a thioamide intermediate:

  • Thioamidation : 3,5-Dimethylaniline reacts with CS$$_2$$ under basic conditions to form N-(3,5-dimethylphenyl)thioamide.
  • Cyclocondensation : The thioamide is treated with 4-nitroaniline and oxalyl chloride, yielding a thiazolidine intermediate.
  • Hydrolysis : Acidic hydrolysis cleaves the thiazolidine ring, producing the target oxalamide.

Optimized Conditions :

  • Solvent : Toluene at 110°C.
  • Catalyst : p-Toluenesulfonic acid (PTSA).
  • Yield : 70–75% after column chromatography.

Analytical Validation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ observed at m/z 313.313, matching the theoretical molecular weight.
  • X-ray Crystallography : Confirms planar oxalamide core and dihedral angles between aryl groups (e.g., 45° for 3,5-dimethylphenyl vs. 4-nitrophenyl).

Comparative Analysis of Synthetic Methods

Parameter Oxalyl Chloride Method Ru-Catalyzed Coupling Sulfur-Mediated Synthesis
Yield 80–85% 70–85% 70–75%
Reaction Time 24–48 hours 24 hours 36–48 hours
Byproducts HCl, symmetrical amides H$$_2$$ CS$$_2$$, thiols
Scalability Industrial-scale feasible Limited by catalyst cost Moderate
Environmental Impact High (toxic solvents) Low (green chemistry) Moderate (sulfur waste)

Industrial Considerations and Optimization

Solvent Selection

  • Dichloromethane offers high solubility but poses toxicity concerns. Alternatives like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) are being explored.

Catalytic Recycling

  • Ruthenium catalysts can be recovered via filtration (heterogeneous support) or liquid-liquid extraction, reducing costs by 30–40%.

Process Intensification

  • Microreactor Systems : Enhance heat transfer and mixing, reducing reaction time by 50% in the oxalyl chloride method.

Chemical Reactions Analysis

Types of Reactions: N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural and synthetic attributes of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide with three analogs:

Compound Name R1 (N1-Substituent) R2 (N2-Substituent) Synthesis Yield Key Functional Groups
This compound 3,5-Dimethylphenyl 4-Nitrophenyl Not reported Nitro (-NO₂), Methyl (-CH₃)
N1-(3,5-dichlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (25) 3,5-Dichlorophenyl 4-Methoxyphenethyl 73% Chloro (-Cl), Methoxy (-OCH₃)
N1-(3,5-dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (40) 3,5-Dimethylphenyl 6-Methoxy-2-methylquinolin-4-yl 12% Methoxy (-OCH₃), Quinoline
3-Chloro-N-phenyl-phthalimide Phenyl 3-Chloro-phthalimide Not reported Chloro (-Cl), Phthalimide

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity: The 3,5-dimethylphenyl group increases lipophilicity compared to dichlorophenyl or quinoline-based substituents, which may influence bioavailability or solubility .
  • Synthetic Challenges: Lower yields for compound 40 (12%) suggest steric hindrance or reactivity issues with the quinoline moiety, whereas compound 25’s higher yield (73%) highlights efficient coupling with phenethyl groups .

Spectroscopic Characterization

  • NMR Trends: Compound 25 (N1-(3,5-dichlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) exhibits distinct ^1H NMR signals for methoxy protons at δ 3.71 ppm and aromatic protons at δ 7.95 ppm (dichlorophenyl) . Compound 40 shows methoxy protons at δ 3.71 ppm and quinoline protons in the δ 6.8–7.9 ppm range, consistent with aromatic heterocycles . The target compound’s nitro group would likely cause downfield shifts (δ > 8 ppm) in aromatic protons, as seen in nitroarenes.
  • Mass Spectrometry: Compound 25 displays a [M – H]⁻ peak at m/z 365.1, while compound 40’s molecular ion would likely exceed m/z 400 due to the quinoline moiety .

Stability and Reactivity

  • Nitro Group Stability : The nitro group in the target compound may render it sensitive to reduction under catalytic hydrogenation conditions, unlike methoxy or chloro substituents.

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is an organic compound belonging to the oxalamide class, known for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N4O3
  • Molecular Weight : 314.35 g/mol
  • Structure : The compound features a central oxalamide linkage flanked by a 3,5-dimethylphenyl group and a 4-nitrophenyl group.

The biological activity of this compound is attributed to several mechanisms:

  • Redox Activity : The nitro group in the compound can participate in redox reactions, influencing various biochemical pathways.
  • Aromatic Interactions : The aromatic rings facilitate π-π stacking interactions with biological macromolecules, which can modulate enzyme activities and receptor functions.
  • Binding Affinity : The presence of methyl and nitro substituents enhances binding affinity to specific molecular targets, potentially leading to altered biological responses .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary tests suggest antifungal properties as well, although further studies are needed for confirmation.

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies:

  • Cell Line Studies : this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
Cell LineIC50 (µM)Selectivity Index (SI)
MCF-715.24.8
MDA-MB-23112.65.2
WI-38 (normal)72.8-

Study on Anticancer Efficacy

In a recent study, this compound was administered to MCF-7 cells to evaluate its effects on apoptosis and cell cycle progression. Findings included:

  • Apoptosis Induction : The compound increased the percentage of apoptotic cells as determined by flow cytometry.
  • Cell Cycle Arrest : A significant accumulation of cells in the G0/G1 phase was observed, indicating that the compound effectively halts cell cycle progression in cancer cells .

Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli:

  • Minimum Inhibitory Concentration (MIC) values were determined using broth dilution methods.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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